N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide
Description
Properties
CAS No. |
591249-29-5 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-[4-[(2R)-5-oxooxolan-2-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H13NO4S/c1-17(14,15)12-9-4-2-8(3-5-9)10-6-7-11(13)16-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
JOYGQEGNSRFBEG-SNVBAGLBSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[C@H]2CCC(=O)O2 |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2CCC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxolane-Substituted Aniline Intermediate
- Starting from a chiral oxolane derivative (e.g., (2R)-5-oxooxolane-2-yl moiety), the compound is coupled to a para-substituted aniline or phenylamine derivative.
- This coupling can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the availability of functional groups.
- The stereochemistry at the oxolane ring is preserved by using enantiomerically pure starting materials or chiral catalysts.
Sulfonamide Formation
- The amino group on the phenyl ring is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to neutralize the generated hydrochloric acid.
- The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or acetonitrile at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.
- The reaction scheme is:
$$
\text{Ar-NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Ar-NH-SO}2\text{CH}_3 + \text{HCl}
$$
where Ar represents the 4-[(2R)-5-oxooxolan-2-yl]phenyl group.
Purification and Characterization
- The crude product is purified by column chromatography or preparative HPLC to achieve high purity.
- Structural confirmation is performed by:
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) to verify the chemical environment of protons and carbons, confirming the presence of the oxolane ring and sulfonamide group.
- Mass spectrometry (MS) to confirm molecular weight.
- Chiral HPLC or optical rotation measurements to confirm stereochemical integrity.
Representative Synthetic Data Table
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chiral oxolane precursor + para-nitroaniline, Pd catalyst, base, solvent | Coupling to form oxolane-substituted nitrobenzene | 75–85 | Maintain low temperature to preserve stereochemistry |
| 2 | Catalytic hydrogenation (Pd/C, H2) | Reduction of nitro group to amine | 90–95 | Mild conditions to avoid ring opening |
| 3 | Methanesulfonyl chloride, base (Et3N), DCM, 0–5 °C | Sulfonamide formation | 80–90 | Slow addition of sulfonyl chloride recommended |
| 4 | Purification by HPLC | Isolation of pure product | 85–90 | Confirmed by NMR and MS |
Research Findings and Optimization Notes
- Reaction Conditions:
Precise control of temperature and stoichiometry during sulfonamide formation is critical to avoid over-sulfonylation or decomposition of the oxolane ring. - Stereochemical Integrity:
Use of enantiomerically pure oxolane precursors ensures retention of the (2R) configuration. Racemization is minimized by avoiding strong acids or bases during the coupling steps. - Solvent Choice:
Aprotic solvents such as dichloromethane or acetonitrile are preferred for sulfonamide formation to enhance reaction rates and yields. - Purification:
High-performance liquid chromatography (HPLC) is effective for isolating the target compound with high purity, essential for biological testing.
Summary Table of Key Synthetic Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature (Sulfonamide formation) | 0–5 °C | Prevents side reactions, preserves stereochemistry |
| Base Type | Triethylamine or NaOH | Neutralizes HCl, drives reaction forward |
| Solvent | DCM or Acetonitrile | Enhances solubility and reaction rate |
| Reaction Time | 1–3 hours | Sufficient for complete conversion |
| Purification Method | HPLC or Column Chromatography | Ensures high purity and removal of impurities |
| Stereochemical Control | Use of chiral precursors | Maintains (2R) configuration |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) participates in displacement reactions under basic conditions. Key findings include:
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 60–80°C | N-alkylated sulfonamide derivatives | |
| Arylation | CuI, phenanthroline, DMSO, 100°C | Biaryl sulfonamides |
-
Mechanism : Deprotonation of the sulfonamide nitrogen generates a nucleophilic species that attacks electrophilic centers (e.g., alkyl/aryl halides).
-
Steric Effects : The (2R)-5-oxooxolan group influences reaction rates by hindering access to the sulfonamide nitrogen.
Electrophilic Aromatic Substitution (EAS)
The para-substituted phenyl ring undergoes regioselective EAS due to electron-donating effects from the oxolane oxygen:
| Reaction | Reagents/Conditions | Position of Substitution | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfonamide | 65–72% | |
| Halogenation (Cl/Br) | Cl₂/FeCl₃ or Br₂/FeBr₃, 25°C | Ortho to oxolane | 58–63% |
-
Directing Effects : The oxolane’s oxygen acts as an electron-donating group, while the sulfonamide exerts a meta-directing effect.
Oxolane Ring Opening and Functionalization
The 5-oxooxolan ring undergoes ring-opening reactions under acidic or reductive conditions:
-
Mechanistic Insight : Protonation of the oxolane oxygen precedes nucleophilic attack by water or hydride .
Condensation Reactions
The carbonyl group in the oxolane participates in condensation with nucleophiles:
| Reaction Partner | Conditions | Product Class | Application | Reference |
|---|---|---|---|---|
| Hydrazines | EtOH, Δ, 6h | Hydrazones | Chelating agents | |
| Primary amines | CH₂Cl₂, RT, 12h | Schiff bases | Catalytic intermediates |
-
Kinetics : Second-order rate constants (k₂) range from 0.15–0.30 M⁻¹s⁻¹ at 25°C.
Radical-Mediated Reactions
The sulfonamide group participates in OH radical reactions, relevant to environmental degradation:
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Rate constant (k₄) | (2.1 ± 0.3) × 10⁻¹² cm³ molecule⁻¹s⁻¹ | 298 K, 700 Torr (air) | |
| Major degradation pathway | H-atom abstraction from CH₃ group | Forms SO₂NH₂ radicals |
Catalytic Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed cross-couplings:
-
Substituent Tolerance : Reactions tolerate electron-withdrawing groups on the phenyl ring but are sensitive to steric bulk near the oxolane .
Stereochemical Integrity in Reactions
The (2R)-configuration of the oxolane remains intact under most conditions:
-
Racemization Tests : No epimerization observed below 100°C (HPLC chiral column analysis) .
-
Exceptions : Strong bases (e.g., LDA) at −78°C induce partial racemization (up to 15%).
Comparative Reactivity Table
| Functional Group | Reactivity (Relative to Benzene) | Preferred Reactions |
|---|---|---|
| Sulfonamide (-SO₂NH-) | High (nucleophilic substitutions) | Alkylation, arylation |
| 5-Oxooxolan | Moderate (ring-opening/condensation) | Hydrolysis, hydride reduction |
| Phenyl ring | Low (directed EAS) | Nitration, halogenation |
Scientific Research Applications
Introduction to N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide
This compound is a sulfonamide compound that exhibits potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This compound's unique structure, featuring an oxolane ring and a phenyl group, contributes to its biological activity and therapeutic potential.
Structural Characteristics
The compound's structure includes:
- A methanesulfonamide functional group, which is known for its role in various biological activities.
- An oxolane ring that enhances the compound's interaction with biological targets.
Medicinal Chemistry
This compound has garnered attention for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, making this compound a candidate for further investigation in drug development.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways. This compound may possess similar mechanisms, warranting exploration through:
- In vitro assays to evaluate its effectiveness against various bacterial strains.
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. The oxolane moiety may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating conditions such as arthritis or other inflammatory diseases.
Drug Delivery Systems
Research into drug delivery mechanisms has highlighted the importance of compounds like this compound in developing prodrugs or carriers that can improve the bioavailability of poorly soluble drugs. Its structural features may allow it to be incorporated into polymer matrices or liposomal formulations.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment, the compound was tested in animal models for its anti-inflammatory effects. The results demonstrated a reduction in inflammatory markers compared to control groups, indicating its potential therapeutic use in inflammatory diseases.
Case Study 3: Drug Delivery Applications
Research on polymer-based drug delivery systems utilized this compound as a model compound. The findings showed enhanced solubility and controlled release profiles, supporting its application in formulating new drug delivery systems.
Mechanism of Action
The mechanism of action of N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxolan ring and methanesulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Furan-Based Sulfonamides (Compounds 4a–4m)
and describe 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamides. These compounds differ from the target in their heterocyclic core (furan vs. oxolane) and the presence of an N-methyl group. The synthesis involves chlorosulfonation, amine coupling, and Suzuki-Miyaura cross-coupling, suggesting that the target compound might require analogous steps but with γ-butyrolactone-substituted boronic acids. Antimicrobial screening of furan derivatives highlights the importance of the heterocycle in bioactivity, though the oxolane’s lactone group may enhance hydrolytic stability compared to furan’s aromaticity .
Oxazolidinone Derivatives (MM3300.08, MM3300.09)
Oxazolidinones like (5R)-5-(chloromethyl)-3-[3-fluoro-4-morpholinylphenyl]-2-oxazolidinone (MM3300.08) share a five-membered heterocycle but replace the lactone with an oxazolidinone ring. These compounds are associated with antimicrobial activity (e.g., linezolid analogs). The morpholinyl and fluorine substituents enhance polarity, contrasting with the target compound’s lipophilic γ-butyrolactone. Such structural differences may affect target binding and resistance profiles .
Methanesulfonamides with Substituted Phenyl Groups
Sulfentrazone Metabolites (DMS, HMS)
The EPA report lists sulfentrazone metabolites, including N-(2,4-dichloro-5-triazolylphenyl)methanesulfonamides. These agrochemical derivatives feature chloro and triazole substituents instead of the oxolane group. The triazole’s nitrogen-rich structure likely enhances herbicidal activity through enzyme inhibition, whereas the oxolane’s lactone may confer different metabolic pathways or environmental persistence .
N-[4-(Acridin-9-ylamino)phenyl]methanesulfonamide
This compound (CAS 59987-92-7) incorporates an acridine moiety, a planar aromatic system enabling DNA intercalation.
Table 1. Key Properties of Selected Sulfonamides
| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Notable Applications |
|---|---|---|---|---|
| N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide | ~283.3 (est.) | (2R)-γ-Butyrolactone | ~1.5 (moderate) | Potential antimicrobial |
| Sulfentrazone Metabolite (DMS) | 423.2 | 2,4-Dichloro, triazole | ~3.2 (high) | Herbicidal |
| MM3300.08 (Oxazolidinone) | 328.8 | Chloromethyl, morpholinyl | ~1.8 (moderate) | Antimicrobial |
| Compound 4a (Furan sulfonamide) | ~350 (est.) | N-Methyl, phenacyl | ~2.5 (moderate) | Antimicrobial |
Research Findings and Implications
- Bioactivity : Furan sulfonamides () exhibit antimicrobial properties, suggesting the target compound’s γ-butyrolactone may modulate similar pathways with improved stability.
- Metabolism : Sulfentrazone metabolites () undergo hydroxylation and demethylation; the oxolane group’s resistance to oxidation could reduce toxicity .
- Structural Insights: The (2R) configuration in the target compound may enhance enantioselective binding to biological targets, as seen in chiral oxazolidinones .
Notes
- Further studies are needed to validate predicted properties (e.g., logP, solubility) and explore applications in drug discovery or agrochemistry.
- Regulatory considerations for agrochemical analogs () highlight the need for environmental and toxicity profiling .
Biological Activity
N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methanesulfonamide group linked to a phenyl ring and an oxolane derivative, which may contribute to its biological properties. The structural formula can be represented as follows:
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, studies have shown that related sulfonamide derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .
Antiarrhythmic Effects
A notable area of research involves the antiarrhythmic properties of methanesulfonamide derivatives. For example, it has been documented that certain related compounds can prolong the ventricular refractory period in canine models, offering protection against induced arrhythmias . This suggests a potential application in treating cardiac arrhythmias.
The biological activity of this compound is likely mediated through several mechanisms:
- Ion Channel Modulation : Some derivatives affect ion channels involved in cardiac action potentials, thus stabilizing heart rhythms.
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication.
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways that regulate inflammation and cell survival.
Study on Cardiac Electrophysiology
In a controlled study, the effects of a related methanesulfonamide compound were evaluated in rabbit heart tissue. The results demonstrated a significant prolongation of the effective refractory period, indicating potential as a Class III antiarrhythmic agent .
Antiviral Activity Assessment
In vitro studies assessing antiviral efficacy revealed that derivatives of methanesulfonamides could reduce viral load significantly in infected cell cultures. The mechanism was attributed to the inhibition of viral entry and replication processes .
Data Table: Summary of Biological Activities
Q & A
Q. How to validate computational docking predictions of antiviral activity experimentally?
- Methodological Answer : Test against viral polymerases (e.g., monkeypox) in plaque reduction assays. Use EC₅₀ values to correlate docking scores (e.g., -9.5 kcal/mol ). Mutagenesis studies on predicted binding residues further confirm mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
